molecular formula C3H3ClN2O2S2 B2384419 4-Chlorothiazole-2-sulfonamide CAS No. 89501-94-0

4-Chlorothiazole-2-sulfonamide

Cat. No.: B2384419
CAS No.: 89501-94-0
M. Wt: 198.64
InChI Key: TTZLZCBKKIWNSG-UHFFFAOYSA-N
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Description

4-Chlorothiazole-2-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties. This compound features a thiazole ring substituted with a chlorine atom at the fourth position and a sulfonamide group at the second position. Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Mechanism of Action

Target of Action

4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, including this compound, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of this compound.

Biochemical Analysis

Biochemical Properties

4-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The compound interacts with these enzymes, inhibiting their function and playing a role in treating a diverse range of disease states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with these bacteriostatic agents .

Molecular Mechanism

The mechanism of action of this compound involves its competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby affecting the bacteria’s ability to synthesize DNA .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

This compound is involved in the folic acid metabolism pathway . It inhibits the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Transport and Distribution

Sulfonamides, including this compound, are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . They are metabolized mainly by the liver and excreted by the kidneys .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, along with various derivatives depending on the specific amines used in the reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLZCBKKIWNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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